2-Methyl-3,3-dipropylpyrrolidine
Description
2-Methyl-3,3-dipropylpyrrolidine is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with methyl and dual propyl substituents at positions 2 and 3, respectively.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-methyl-3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-4-6-11(7-5-2)8-9-12-10(11)3/h10,12H,4-9H2,1-3H3 |
InChI Key |
MNNLJBIROQTNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrolidine with propyl halides in the presence of a base can yield 2-Methyl-3,3-dipropylpyrrolidine. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of 2-Methyl-3,3-dipropylpyrrolidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,3-dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of 2-Methyl-3,3-dipropylpyrrolidine.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-3,3-dipropylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3,3-dipropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights pyrrolidine and pyridine derivatives with substituents at analogous positions. Below is a comparative analysis based on molecular features, safety data, and commercial availability.
Table 1: Structural and Commercial Comparison
Key Findings:
Substituent Influence: Electron-Withdrawing Groups: Boronic acid and cyano groups (e.g., in CDS021416 and R434205) increase polarity and reactivity compared to alkyl-substituted pyrrolidines like 2-Methyl-3,3-dipropylpyrrolidine . Steric Effects: The dual propyl groups in the target compound likely reduce solubility but enhance stability in non-polar environments, contrasting with smaller substituents (e.g., methyl in ZX-RL006585) .
Safety and Handling :
- Mercapto-containing derivatives (e.g., R434205) require stringent safety protocols due to sulfur-related toxicity, whereas alkyl-pyrrolidines are generally less hazardous .
Commercial Availability :
- Niche derivatives like ZX-RL006585 are supplied by specialized manufacturers (e.g., AKOS027393267), while simpler alkyl-pyrrolidines are more widely available .
Research Implications and Limitations
Synthetic Challenges: The synthesis of 2-Methyl-3,3-dipropylpyrrolidine may face regioselectivity issues due to steric hindrance from the propyl groups, a problem less pronounced in mono-substituted analogs .
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